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Compound of Interest

Compound Name: BC 197

Cat. No.: B1667838 Get Quote

An in-depth analysis of the scientific literature reveals that the designation "BC 197" and its

variations refer to several distinct pharmacological agents. To provide a precise and relevant

technical guide, it is imperative to distinguish between these compounds. The following

sections provide a detailed overview of the available information for each entity, highlighting

their different mechanisms of action, therapeutic targets, and clinical applications.

BC 197 (CCK-B Agonist)
One compound identified as BC 197 is a selective cholecystokinin-B (CCK-B) receptor agonist.

[1]

Experimental Protocols:

Detailed experimental protocols for the characterization of BC 197 as a CCK-B agonist would

typically involve competitive radioligand binding assays and functional assays measuring

downstream signaling.

Radioligand Binding Assay:

Preparation of Membranes: Membranes are prepared from cells or tissues endogenously

or recombinantly expressing the CCK-B receptor.

Incubation: A fixed concentration of a radiolabeled CCK-B antagonist (e.g., ³H-L-365,260)

is incubated with the membranes in the presence of increasing concentrations of

unlabeled BC 197.
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Separation: Bound and free radioligand are separated by rapid filtration.

Detection: The amount of bound radioactivity is quantified using liquid scintillation

counting.

Data Analysis: The concentration of BC 197 that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then

calculated using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization):

Cell Culture: Cells expressing the CCK-B receptor are cultured and loaded with a calcium-

sensitive fluorescent dye (e.g., Fura-2 AM).

Stimulation: The cells are stimulated with varying concentrations of BC 197.

Measurement: Changes in intracellular calcium concentration are measured using a

fluorometer or a fluorescence microscope.

Data Analysis: The concentration of BC 197 that produces 50% of the maximal response

(EC₅₀) is determined.

CRM197 (Diphtheria Toxin Mutant)
CRM197 is a non-toxic mutant of the diphtheria toxin.[2] It is widely used as a carrier protein in

conjugate vaccines. More recently, its potential as a drug delivery vehicle across the blood-

brain barrier and as an anti-cancer agent has been explored.[3][4][5]

Mechanism of Action:

CRM197 acts as a carrier protein.[3][4] It has been shown to inhibit phosphatidylinositol-3-

kinase (PI3K)/Akt signaling.[3][4] This inhibition can lead to the upregulation of caveolin-1,

potentially through the induction of FOXO1A transcriptional activity, which is involved in

endocytosis and transcytosis across the blood-brain barrier.[3][4] While traditionally considered

non-toxic, some studies suggest that expression of CRM197 can be toxic to cells and inhibit

protein synthesis.[5]

Binding Affinity:
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The binding of CRM197 to NAD has been studied using surface plasmon resonance (SPR).

The binding of NAD to CRM197 was found to be almost negligible, in contrast to the wild-type

diphtheria toxin, which has an equilibrium dissociation constant (Kᴅ) of 28 ± 3 μM for NAD.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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